6-Fluoro-1H-indazole-4-carboxylic acid
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Overview
Description
6-Fluoro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Indazole derivatives, including those related to 6-Fluoro-1H-indazole-4-carboxylic acid, have been synthesized and structurally characterized, highlighting their potential in creating new pharmacologically active compounds. For example, studies have detailed the synthesis and crystal structure of various indazole carboxylic acids, demonstrating their relevance in medicinal chemistry and drug design (Hu Yong-zhou, 2008; Jiu-Fu Lu et al., 2020).
Photophysical Properties
- Indazole derivatives have been explored for their photophysical properties, with studies demonstrating the synthesis and evaluation of novel indazole compounds exhibiting bright fluorescence, which could be leveraged in sensing applications and biological research. This includes the investigation of fluorophores within the indazole family, elucidating their potential in fluorescence-based applications (Anna Wrona-Piotrowicz et al., 2022).
Biological Activities
- Research on indazole derivatives has also explored their potential biological activities, including their use as analgesic agents and in antitumor applications. Specific studies have focused on the design, synthesis, and evaluation of indazole-based compounds, revealing their efficacy in preclinical models (Muhammad Zaheer et al., 2021; Xuechen Hao et al., 2017).
Coordination Polymers and Catalysis
- Indazole compounds have been utilized in the synthesis of coordination polymers, showcasing interesting properties such as catalytic activity and photoluminescence. This includes the development of new families of coordination polymers with potential applications in catalysis and material science (Huarui Wang et al., 2016).
Mechanism of Action
Target of Action
6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .
Pharmacokinetics
The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability
Safety and Hazards
Future Directions
Indazole derivatives, including 6-Fluoro-1H-indazole-4-carboxylic acid, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives need to be explored in the future for the treatment of various pathological conditions . Furthermore, coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have been synthesized and show interesting magnetic properties . These materials could be further investigated for their potential applications in the field of luminescent materials with biomedical applications .
Properties
IUPAC Name |
6-fluoro-1H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWVTXZGFDDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646380 |
Source
|
Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848678-59-1 |
Source
|
Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.